The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. It is classified as an acetamide derivative with a pyrrolo-triazole moiety, which is of significant interest in medicinal chemistry due to its diverse pharmacological properties.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and drug discovery. It is primarily used for research purposes and is not intended for therapeutic or veterinary use.
The compound falls under the category of bioactive compounds, particularly those with potential anti-cancer and anti-inflammatory properties. Its structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic synthesis techniques.
Technical details often involve chromatography techniques for purification and spectroscopic methods (NMR, MS) for structural confirmation.
The molecular formula for this compound is , with a molecular weight of approximately 439.89 g/mol. The structure features:
COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)OC
The compound is expected to undergo various chemical reactions typical of amides and triazoles:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in biological applications.
The mechanism of action for 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide involves:
Data from ongoing research indicates its potential neuroprotective capabilities as well.
The compound exhibits characteristics typical of organic molecules with multiple functional groups:
Relevant chemical properties include:
The primary applications of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide include:
This compound's unique structure positions it as a valuable candidate in drug discovery programs targeting multiple disease pathways.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 40071-64-5
CAS No.: 15209-11-7